A Technical Guide to 4-Nitrophenyl myo-inositol-1-phosphate: Structure, Properties, and Applications in Inositol Phosphate Signaling Research
A Technical Guide to 4-Nitrophenyl myo-inositol-1-phosphate: Structure, Properties, and Applications in Inositol Phosphate Signaling Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitrophenyl myo-inositol-1-phosphate (4-NPIP) is a synthetic, chromogenic substrate pivotal for the study of inositol phosphate metabolism. This guide provides an in-depth analysis of its chemical structure, physicochemical properties, and its critical role as a tool in biochemical assays, particularly in the investigation of enzymes such as inositol monophosphatase (IMPase). As a key enzyme in the phosphoinositide signaling pathway, the study of IMPase and its inhibitors is crucial for understanding various cellular processes and for the development of therapeutics, notably for conditions like bipolar disorder.[1][2] This document will serve as a comprehensive resource for researchers utilizing 4-NPIP in their experimental workflows.
Chemical Structure and Physicochemical Properties
4-NPIP is an analog of phosphatidylinositol where the diacylglycerol moiety is substituted with a 4-nitrophenol group.[3] This substitution confers its chromogenic properties, which are central to its application in spectrophotometric assays.
Chemical Structure:
Image Source: PubChem CID 443266[4]
Physicochemical Properties of 4-Nitrophenyl myo-inositol-1-phosphate (Ammonium Salt)
| Property | Value | Source |
| CAS Number | 142741-72-8 | |
| Molecular Formula | C12H19N2O11P | |
| Molecular Weight | 398.26 g/mol | |
| Appearance | White to off-white powder | General Knowledge |
| Solubility | Water-soluble | [3] |
| Storage | -20°C | [5] |
| Stability | Stable for at least 6 months at -20°C as a solid.[3] | General Knowledge |
Role in the Phosphoinositide Signaling Pathway
The phosphoinositide (PI) signaling pathway is a crucial intracellular signal transduction cascade that regulates a multitude of cellular processes, including cell growth, proliferation, and apoptosis.[6][7] myo-Inositol is the precursor for a variety of inositol derivatives that are central to this pathway.[8] The de novo synthesis of myo-inositol involves the conversion of glucose-6-phosphate to myo-inositol-1-phosphate, which is then dephosphorylated by inositol monophosphatase (IMPase) to yield free myo-inositol.[9]
4-NPIP serves as an artificial substrate for enzymes that act on inositol phosphates, most notably IMPase. The enzymatic cleavage of the phosphate group from 4-NPIP releases 4-nitrophenol, a yellow-colored compound that can be quantified spectrophotometrically. This allows for a continuous and convenient assay to measure the activity of these enzymes.
Below is a diagram illustrating the central role of myo-inositol-1-phosphate in the PI signaling pathway.
Caption: Role of myo-inositol-1-phosphate in cellular signaling.
Application in a Spectrophotometric Assay of Inositol Monophosphatase (IMPase)
The use of 4-NPIP provides a robust and continuous method for measuring IMPase activity. The assay is based on the enzymatic hydrolysis of 4-NPIP to myo-inositol-1-phosphate and 4-nitrophenol. The production of 4-nitrophenol can be monitored by measuring the increase in absorbance at 400-405 nm.
Caption: General workflow for an IMPase activity assay using 4-NPIP.
Detailed Experimental Protocol: Inositol Monophosphatase Activity and Inhibition Assay
This protocol describes a method to determine the activity of IMPase and its inhibition by lithium chloride (LiCl), a known uncompetitive inhibitor of the enzyme.[10]
Materials:
-
4-Nitrophenyl myo-inositol-1-phosphate (4-NPIP) stock solution (e.g., 100 mM in water)
-
Tris-HCl buffer (e.g., 1 M, pH 8.0)
-
Magnesium chloride (MgCl₂) solution (e.g., 1 M)
-
Purified inositol monophosphatase (IMPase)
-
Lithium chloride (LiCl) solution for inhibition studies (e.g., 1 M)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 400-405 nm and maintaining a constant temperature
Procedure:
-
Preparation of Reaction Buffer: Prepare a 2x reaction buffer containing 100 mM Tris-HCl (pH 8.0) and 4 mM MgCl₂.
-
Preparation of Substrate and Inhibitor Solutions:
-
Dilute the 4-NPIP stock solution in deionized water to create a range of working concentrations (e.g., for a final concentration range of 0.1 mM to 5 mM in the assay).
-
For inhibition studies, prepare serial dilutions of LiCl in deionized water.
-
-
Assay Setup (96-well plate format, 200 µL final volume):
-
For enzyme activity determination:
-
To each well, add 100 µL of 2x reaction buffer.
-
Add 50 µL of varying concentrations of 4-NPIP solution.
-
Add deionized water to bring the volume to 180 µL.
-
-
For inhibition studies:
-
To each well, add 100 µL of 2x reaction buffer.
-
Add 50 µL of a fixed, non-saturating concentration of 4-NPIP (e.g., close to the Kₘ value).
-
Add 20 µL of varying concentrations of LiCl solution (or water for the control).
-
Add deionized water to bring the volume to 180 µL.
-
-
-
Pre-incubation: Equilibrate the plate at 37°C for 5 minutes.
-
Reaction Initiation:
-
Add 20 µL of a freshly diluted IMPase solution to each well to start the reaction.
-
Immediately start monitoring the absorbance at 405 nm every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the absorbance versus time plot.
-
Convert the rate of change in absorbance (ΔAbs/min) to the rate of product formation (µmol/min) using the Beer-Lambert law:
-
Rate (µmol/min) = (ΔAbs/min / ε) * V * 10⁶
-
Where:
-
ε is the molar extinction coefficient of 4-nitrophenol at pH 8.0 (approximately 17,500 M⁻¹cm⁻¹)[11]
-
V is the final reaction volume in liters (e.g., 0.0002 L).
-
-
-
For inhibition studies, plot the reaction velocity against the inhibitor concentration to determine the IC₅₀.
-
The "Inositol Depletion" Hypothesis and Lithium's Mechanism of Action
Lithium has been a cornerstone in the treatment of bipolar disorder for decades. A leading theory for its therapeutic effect is the "inositol depletion" hypothesis.[12] This hypothesis posits that in therapeutically relevant concentrations, lithium uncompetitively inhibits IMPase.[13] This inhibition leads to an accumulation of inositol-1-phosphate and a decrease in the intracellular concentration of free myo-inositol.[1] In highly active neurons, where the PI signaling pathway is firing rapidly, the demand for myo-inositol to regenerate phosphatidylinositol 4,5-bisphosphate (PIP₂) is high. The lithium-induced reduction in the myo-inositol pool is thought to dampen this hyperactive signaling, thereby stabilizing the mood.[2][3]
Caption: The "Inositol Depletion" hypothesis of lithium action.
Conclusion
4-Nitrophenyl myo-inositol-1-phosphate is an invaluable tool for researchers in cell signaling and drug discovery. Its chromogenic nature allows for simple and continuous monitoring of key enzymes in the phosphoinositide pathway, such as inositol monophosphatase. A thorough understanding of its properties and applications, as outlined in this guide, is essential for designing and interpreting experiments aimed at elucidating the complexities of inositol phosphate metabolism and for the development of novel therapeutic agents that target this critical signaling cascade.
References
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Shashidhar, M. S., Volwerk, J. J., Griffith, O. H., & Keana, J. F. (1991). A chromogenic substrate for phosphatidylinositol-specific phospholipase C: 4-nitrophenyl myo-inositol-1-phosphate. Chemistry and Physics of Lipids, 60(2), 101-110. [Link]
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Gillaspy, G. E. (2011). The role of phosphoinositides and inositol phosphates in plant cell signaling. Plant Physiology, 157(4), 1585-1595. [Link]
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Gould, T. D., & Manji, H. K. (2005). The molecular medicine of bipolar disorder. Annals of Medicine, 37(4), 240-252. [Link]
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Transtutors. (2021, March 18). The molar extinction coefficient of p-nitrophenol is 17500 at 400...[Link]
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Sarkar, S., Floto, R. A., Berger, Z., Imarisio, S., Cordenier, A., Pasco, M., ... & Rubinsztein, D. C. (2005). Lithium induces autophagy by inhibiting inositol monophosphatase. The Journal of Cell Biology, 170(7), 1101-1111. [Link]
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Neuroscience Education Institute. (2015, March 18). Lithium's Hypothetical Mechanism of Action [Video]. YouTube. [Link]
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PubChem. (n.d.). myo-Inositol-1-phosphate. [Link]
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Berridge, M. J. (1993). Inositol trisphosphate and calcium signalling. Nature, 361(6410), 315-325. [Link]
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Di Paolo, G., & De Camilli, P. (2006). Phosphoinositides in cell regulation and membrane dynamics. Nature, 443(7112), 651-657. [Link]
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MedLink Neurology. (n.d.). Outline of pathways for synthesis of inositol phosphates and phosphoinositides. [Link]
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Atack, J. R. (1995). Inositol monophosphatase, the putative therapeutic target for lithium. Brain Research Reviews, 22(3), 183-190. [Link]
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Bone, R., Springer, J. P., & Atack, J. R. (1992). Structure of inositol monophosphatase, the putative target of lithium therapy. Proceedings of the National Academy of Sciences, 89(21), 10031-10035. [Link]
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PubChem. (n.d.). 1D-myo-inositol 1,4,5,6-tetrakisphosphate. [Link]
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